
N-(2-Chloroethyl)aziridine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chloroethyl)aziridine-1-carboxamide, commonly known as CAA, is a chemical compound that has been widely used in scientific research. CAA belongs to the class of alkylating agents, which are used in cancer chemotherapy to inhibit the growth of cancer cells. However, in
作用机制
CAA works by alkylating DNA and proteins, which leads to the inhibition of cell division and ultimately cell death. CAA is a bifunctional alkylating agent that can crosslink DNA strands, leading to the inhibition of DNA replication and transcription. CAA can also react with proteins, leading to the modification of protein function.
生化和生理效应
The biochemical and physiological effects of CAA depend on the dose and exposure time. CAA has been shown to induce DNA damage and protein modification, leading to cell death. CAA can also induce oxidative stress and inflammation in cells. In animal studies, CAA has been shown to cause toxicity in various organs, including the liver, kidney, and bone marrow.
实验室实验的优点和局限性
CAA is a well-established alkylating agent that has been widely used in scientific research. CAA has a high degree of selectivity and can target specific proteins and DNA sequences. However, CAA has limitations in terms of its toxicity and potential side effects. CAA can also be unstable in solution and requires careful handling.
未来方向
There are several future directions for the use of CAA in scientific research. One direction is the development of new CAA analogs with improved selectivity and reduced toxicity. Another direction is the use of CAA in combination with other drugs to enhance its efficacy. CAA can also be used in the development of new cancer therapies and in the study of DNA repair mechanisms. Further research is needed to fully understand the potential of CAA in scientific research.
Conclusion:
In conclusion, CAA is a well-established alkylating agent that has been widely used in scientific research. CAA has been used in cancer research, DNA damage studies, and protein modification studies. CAA works by alkylating DNA and proteins, leading to the inhibition of cell division and ultimately cell death. CAA has advantages in terms of its selectivity and specificity, but also has limitations in terms of its toxicity and potential side effects. There are several future directions for the use of CAA in scientific research, including the development of new analogs and the use of CAA in combination with other drugs.
合成方法
The synthesis of CAA involves the reaction of 2-chloroethylamine hydrochloride with glyoxylic acid in the presence of sodium hydroxide. The resulting product is then treated with phosphorus pentachloride to obtain CAA. The synthesis method of CAA is well-established and has been widely used in scientific research.
科学研究应用
CAA has been used in various scientific research applications, including cancer research, DNA damage studies, and protein modification studies. CAA is used as an alkylating agent in cancer chemotherapy to inhibit the growth of cancer cells. CAA has also been used to study the effects of DNA damage and protein modification in cells.
属性
CAS 编号 |
15872-04-5 |
|---|---|
产品名称 |
N-(2-Chloroethyl)aziridine-1-carboxamide |
分子式 |
C5H9ClN2O |
分子量 |
148.59 g/mol |
IUPAC 名称 |
N-(2-chloroethyl)aziridine-1-carboxamide |
InChI |
InChI=1S/C5H9ClN2O/c6-1-2-7-5(9)8-3-4-8/h1-4H2,(H,7,9) |
InChI 键 |
RJJUWPILPAFJJS-UHFFFAOYSA-N |
SMILES |
C1CN1C(=O)NCCCl |
规范 SMILES |
C1CN1C(=O)NCCCl |
同义词 |
1-Aziridinecarboxamide,N-(2-chloroethyl)-(8CI,9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



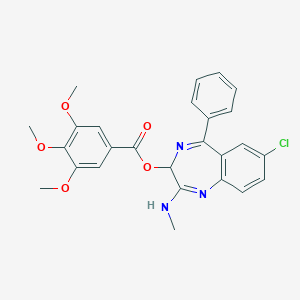
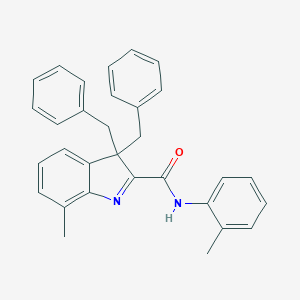

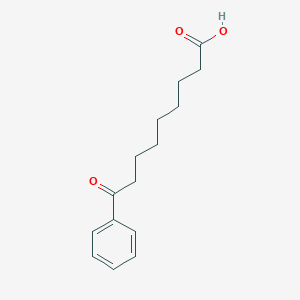
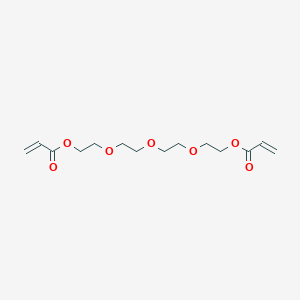

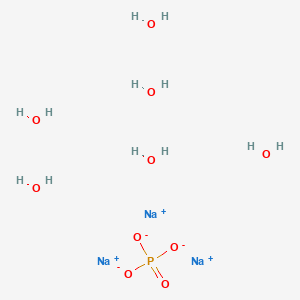
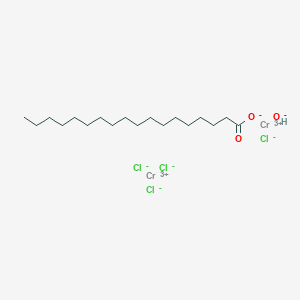
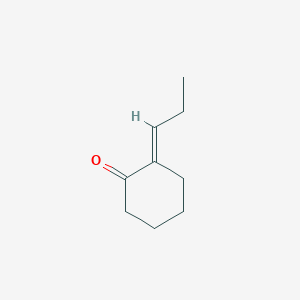


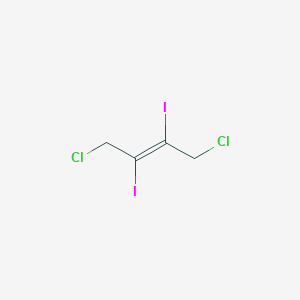

![1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone](/img/structure/B99710.png)